N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, also known as DPA-714, is a small molecule that has gained interest in the scientific community due to its potential applications in neuroinflammation research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia and astrocytes in the central nervous system. TSPO is involved in regulating neuroinflammatory responses, making DPA-714 a promising tool for studying the role of neuroinflammation in various diseases.
Scientific Research Applications
Antitumor Activity
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide and its analogues have been studied for their antitumor properties. A study by Ibrahim A. Al-Suwaidan et al. (2016) demonstrated that certain analogues exhibited broad-spectrum antitumor activity, showing significant potency compared to the control 5-FU. These compounds yielded selective activities against various cancer cell lines including CNS, renal, breast, and leukemia cancer cell lines. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through inhibition of specific kinases (Ibrahim A. Al-Suwaidan et al., 2016).
Synthesis and Chemical Properties
The chemical synthesis of this compound and its derivatives has been a subject of interest in organic chemistry. A study by F. King (2007) described a high-yielding cyclisation of a similar acetamide, leading to the production of various isoquinolin-5(1H)-ones, demonstrating the chemical versatility of this class of compounds (F. King, 2007).
Therapeutic Applications
In therapeutic research, derivatives of this compound have shown promise. For instance, a novel derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects, suggesting potential use in antiviral therapies (Joydeep Ghosh et al., 2008).
Pharmacological Properties
Studies have also explored the pharmacological properties of related compounds. For example, derivatives of the compound displayed analgesic effects in tests, with some showing greater analgesic activity than standard drugs. This indicates potential use in pain management and anti-inflammatory treatments (A. S. Yusov et al., 2019).
Molecular Docking and Biological Potentials
Molecular docking studies have been conducted to understand the interaction of this compound's derivatives with biological targets. For instance, a series of derivatives was synthesized and evaluated for antimicrobial and anticancer activities. Molecular docking results indicated significant antimicrobial activity and potential as leads for rational drug designing for anticancer molecules (S. Mehta et al., 2019).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-11-24-12-10-16-17(22(24)26)6-5-7-18(16)29-14-21(25)23-15-8-9-19(27-2)20(13-15)28-3/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFGPAHNHKSZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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